molecular formula C27H21BrN2O4 B13542260 (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid

(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid

Cat. No.: B13542260
M. Wt: 517.4 g/mol
InChI Key: UQVWHLBISUQXLF-DEOSSOPVSA-N
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Description

(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a quinoline ring substituted with a bromine atom and a fluorenylmethoxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Bromination: The quinoline ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Amino Acid Moiety: The amino acid moiety is introduced through a coupling reaction with the brominated quinoline derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.

    Substitution: The bromine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophilic aromatic substitution reactions typically require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential as a pharmacophore in drug design. The quinoline ring is a common scaffold in many biologically active compounds, and the presence of the bromine atom and amino acid moiety could enhance its biological activity.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties. The presence of the fluorenylmethoxycarbonyl group may also make it useful in the synthesis of polymers or other macromolecules.

Mechanism of Action

The mechanism of action of (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the amino acid moiety could interact with proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline ring, are well-known for their antimalarial activity.

    Fmoc-Protected Amino Acids: Similar compounds include Fmoc-protected amino acids used in peptide synthesis.

Uniqueness

What sets (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid apart is the combination of the brominated quinoline ring and the Fmoc-protected amino acid

Properties

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4 g/mol

IUPAC Name

(2S)-3-(5-bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H21BrN2O4/c28-23-12-11-16(25-21(23)10-5-13-29-25)14-24(26(31)32)30-27(33)34-15-22-19-8-3-1-6-17(19)18-7-2-4-9-20(18)22/h1-13,22,24H,14-15H2,(H,30,33)(H,31,32)/t24-/m0/s1

InChI Key

UQVWHLBISUQXLF-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C(=C(C=C4)Br)C=CC=N5)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C(=C(C=C4)Br)C=CC=N5)C(=O)O

Origin of Product

United States

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